N-(1-buten-3-yl)formamide
Description
N-(1-buten-3-yl)formamide is a formamide derivative characterized by a butenyl substituent (C₄H₇) attached to the nitrogen atom of the formamide group (HCONH-).
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
N-but-3-en-2-ylformamide |
InChI |
InChI=1S/C5H9NO/c1-3-5(2)6-4-7/h3-5H,1H2,2H3,(H,6,7) |
InChI Key |
UFSYJXKNHBJMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., methoxyphenyl, hydroxystyryl) enhance antimicrobial activity, likely due to improved membrane interaction or electron delocalization .
- Stereochemistry : Cis/trans isomerism in styryl-substituted formamides (e.g., compounds 3 and 4 in ) modulates bioactivity, with trans isomers showing broader-spectrum antibacterial effects.
- Industrial Relevance : Alkyl-substituted formamides like N-(α-alkoxyethyl)formamide are optimized for purity and stability in synthetic workflows .
Physicochemical Properties
Limited data exist for N-(1-buten-3-yl)formamide, but trends in analogs suggest:
- Solubility : Aliphatic substituents (e.g., butenyl) likely increase hydrophobicity compared to polar aromatic derivatives.
- Stability : Unsaturated substituents (e.g., styryl, butenyl) may render the compound prone to oxidation or polymerization under acidic/alkaline conditions .
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